molecular formula C28H24O10 B075475 Benzophenone-11 CAS No. 1341-54-4

Benzophenone-11

Cat. No. B075475
CAS RN: 1341-54-4
M. Wt: 520.5 g/mol
InChI Key: HHBIQTAAJCSNCD-UHFFFAOYSA-N
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Description

Benzophenone-11 is a chemical compound that belongs to the family of benzophenones. It is widely used in the cosmetic industry as a sunscreen agent due to its excellent UV-absorbing properties. Benzophenone-11 is also used in scientific research for various purposes, including the study of the mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

  • Sunscreen and Cosmetic Applications : Benzophenones, including Benzophenone-3 (a closely related compound), are commonly used in sunscreens and cosmetics to protect skin and hair from UV radiation. These compounds have been detected in human tissues and fluids, raising concerns about their potential endocrine-disrupting effects (Vela-Soria et al., 2011).

  • Environmental Impact : Studies have shown that Benzophenone-3 can be found in surface waters, sediments, and biota, highlighting the environmental impact of benzophenones. Research on Japanese medaka fish revealed that exposure to Benzophenone-3 at microgram per liter levels could disrupt endocrine balance and affect reproduction (Kim & Choi, 2014).

  • DNA Damage and Phototoxicity : Benzophenone can induce DNA photodamage, with research using quantum mechanics/molecular mechanics approaches to study the interaction between benzophenone and DNA (Dumont et al., 2015).

  • Toxicity and Human Health Risks : The presence of benzophenones in personal care products and their potential as endocrine disruptors have raised concerns about human health risks. Studies have explored their occurrence in different human tissues and their associations with diseases like endometriosis (Kunisue et al., 2012).

  • Photocatalytic Degradation : Research has been conducted on the photocatalytic degradation of Benzophenone-3, considering its environmental persistence and potential toxic effects. This includes studies on optimal conditions for degradation and identification of by-products (Zúñiga-Benítez et al., 2016).

  • Detection Methods : Methods for detecting benzophenones in various samples, such as human serum, have been developed to assess exposure levels. This includes techniques like dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry (Vela-Soria et al., 2014).

Future Directions

Benzophenones, including Benzophenone-11, are listed as emerging contaminants, which have been identified in the environment as well as in human fluids . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research . Future research directions may include developing more effective methods for the extraction of benzophenones from environmental samples and assessing their presence and possible dangers .

properties

IUPAC Name

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIQTAAJCSNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021357
Record name Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-11

CAS RN

1341-54-4
Record name Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
JC Gramain, R Remuson - The Journal of Organic Chemistry, 1985 - ACS Publications
1 shown to be formedduring the photoreduction of benzo-phenone by tert-butyl alcohol. Formation of 1, 1 diphenylethylene must be accompanied by the formation of an equimolar …
Number of citations: 15 pubs.acs.org
YB Ji, WJ Chen, TZ Shan, BY Sun… - Chemistry & …, 2020 - Wiley Online Library
The extract of the strain Aspergillus flavipes DL‐11 exerted antibacterial activities against six Gram‐positive bacteria. During the following bioassay‐guided separation, ten diphenyl …
Number of citations: 16 onlinelibrary.wiley.com
CJ Le Coz, A Bottlaender, JN Scrivener… - Contact …, 1998 - Wiley Online Library
The arylpropionic acid derivatives (APADs) ketoprofen and tiaprofenic acid can provoke photoallergic dermatitis. Possible cross‐reactivity between APADs is of importance in patients …
Number of citations: 135 onlinelibrary.wiley.com
MD Banciu, A Simion, C Draghici, D Mihaiescu… - Journal of Analytical and …, 2000 - Elsevier
Pyrolysis of 5H-dibenzo[a,d]cyclohepten-5-one oxime (8) and 10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-5-one oxime (9) in a flow system (at 1.33 mbar and 650C) were examined …
Number of citations: 5 www.sciencedirect.com
M Sugiura, R Hayakawa, Z Xie… - Photodermatology …, 2002 - Wiley Online Library
Background: Ketoprofen, suprofen and tiaprofenic acid are arylpropionic anti‐inflammatories. Their chemical structures share the same elements as the benzoyl radical and the …
Number of citations: 51 onlinelibrary.wiley.com
CM Harris, JS Roberson, TM Harris - Journal of the American …, 1976 - ACS Publications
… Benzophenone 11, the monomethylated precursor predicted by earlier workers, could not be … contained essentially no 14C and it must be concluded that labeled benzophenone 11 was …
Number of citations: 89 pubs.acs.org
PF Jones, AR Calloway - Journal of the American Chemical …, 1970 - ACS Publications
Figure 1. Absorption (curve D) and quanta-corrected delayed luminescence (curves A, B, and C) spectra of benzophenone in polystyrene at 300 K (A and C), 197 K (B), and 77 K (D). …
Number of citations: 22 pubs.acs.org
CY Jiao, E Sachon, ID Alves… - Angewandte Chemie …, 2017 - Wiley Online Library
Penetratin (RQIKIWFQNRRMKWKK) enters cells by different mechanisms, including membrane translocation, thus implying that the peptide interacts with the lipid bilayer. Penetratin …
Number of citations: 31 onlinelibrary.wiley.com
M Sunaga, D Motegi, Y Motegi… - Advanced …, 2020 - Trans Tech Publ
… with i-PrMgCl to give the compound 10 [17], and the all protecting groups were removed by the treatment with TFA to give the desired compound 4-(2-propynyl)benzophenone 11. …
Number of citations: 2 www.scientific.net
P Hrdlovič, K Srnková - European polymer journal, 1992 - Elsevier
Emission spectra of monoketones of the benzophenone type were investigated in amorphous, glassy and microcrystalline polymer matrices at 77 K. The polarity of matrices of …
Number of citations: 4 www.sciencedirect.com

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